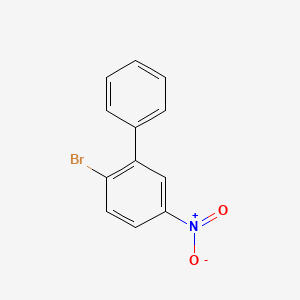

2-Bromo-5-nitro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8BrNO2 |

|---|---|

Molecular Weight |

278.1 g/mol |

IUPAC Name |

1-bromo-4-nitro-2-phenylbenzene |

InChI |

InChI=1S/C12H8BrNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H |

InChI Key |

USXRNPQXEPBNDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Nitro 1,1 Biphenyl

Reactivity of the Bromine Substituent in 2-Bromo-5-nitro-1,1'-biphenyl

The carbon-bromine bond in this compound is a key site for synthetic modification. Its reactivity is influenced by the electronic effects of the nitro group and the steric hindrance imposed by the adjacent phenyl ring.

Pathways for Cross-Coupling Reactions and Substrate Selectivity

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. nih.gov The Suzuki-Miyaura cross-coupling is a particularly effective method for synthesizing biaryl compounds from aryl halides. nih.govtcichemicals.com In the context of this compound, the reaction typically involves an organoboron reagent (like a boronic acid or ester) and a palladium catalyst to replace the bromine atom with a new aryl or alkyl group. libretexts.org

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three primary steps: nobelprize.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. nobelprize.org

The efficiency and selectivity of these reactions are dependent on the choice of catalyst, ligands, base, and solvent. The presence of the nitro group can influence the reaction, but Suzuki-Miyaura couplings are known for their broad functional group tolerance. tcichemicals.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boron Reagent | Phenylboronic acid | Source of new C-group |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boron reagent |

| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Reaction medium |

This table presents typical components used in Suzuki-Miyaura cross-coupling reactions involving aryl bromides.

Nucleophilic Displacement and Substitution Reaction Mechanisms

Aryl halides like this compound are generally resistant to classical SN1 or SN2 reactions. However, the presence of a strong electron-withdrawing group, such as the nitro group, in a position ortho or para to the halogen, significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.comlibretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom bearing the bromine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken.

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

The nitro group plays a crucial role by stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. masterorganicchemistry.com This activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group, allowing for direct delocalization of the negative charge onto the nitro group.

Reactivity of the Nitro Group in this compound

The nitro group is a versatile functional group that profoundly influences the molecule's electronic properties and serves as a precursor to other important functionalities, most notably the amino group.

Reduction Reactions and Transformations of the Nitro Moiety

The reduction of an aromatic nitro group to an amine is one of the most significant transformations in organic synthesis. masterorganicchemistry.com This conversion is critical because it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.compearson.com A variety of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. masterorganicchemistry.com This method is highly efficient but can sometimes lead to the reduction of other sensitive groups. Using Raney Nickel is often preferred for substrates with aromatic halogens to avoid dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method. masterorganicchemistry.comcsbsju.edu

Other Reagents: Tin(II) chloride (SnCl₂) provides a milder method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com More recently, metal-free methods using reagents like tetrahydroxydiboron have been developed for highly chemoselective reductions that tolerate sensitive groups, including halogens. acs.orgorganic-chemistry.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | Catalytic | Highly efficient; may reduce other functional groups. |

| H₂ / Raney Ni | Catalytic | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe / HCl or Zn / AcOH | Acidic | Classic, robust method. |

| SnCl₂ | Mild | Good for substrates with other reducible groups. commonorganicchemistry.com |

This interactive table summarizes various methods for the reduction of aromatic nitro groups to amines.

Influence of the Nitro Group on Aromatic Ring Activation and Deactivation

The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-R). shaalaa.comquora.com This strong electron withdrawal has a dual effect on the reactivity of the aromatic rings.

Deactivation toward Electrophilic Aromatic Substitution (EAS): The nitro group significantly reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles (a process called deactivation). quora.comquora.com By withdrawing electron density, particularly from the ortho and para positions via resonance, it directs incoming electrophiles to the meta position, which is comparatively less deactivated. quora.comvedantu.com

Activation toward Nucleophilic Aromatic Substitution (SNAr): Conversely, this same electron-withdrawing character makes the aromatic ring more susceptible to attack by nucleophiles. wikipedia.org As discussed in section 3.1.2, the nitro group stabilizes the negatively charged intermediate formed during SNAr, thereby activating the ring for this type of substitution, especially when positioned ortho or para to a leaving group. msu.edu

Intramolecular and Intermolecular Reactions of Biphenyl (B1667301) Systems

The structure of this compound provides a scaffold for complex intramolecular and intermolecular reactions, often leading to the synthesis of heterocyclic systems. A key synthetic pathway involves the reduction of the nitro group to an amine, followed by a cyclization reaction.

For instance, 2-amino-2'-halobiphenyls are well-known precursors for the synthesis of carbazoles, a class of nitrogen-containing heterocycles with important applications in materials science and pharmaceuticals. researchgate.netnih.gov The synthesis can be achieved through palladium-catalyzed intramolecular C-N bond formation. researchgate.net

A potential synthetic route starting from this compound could involve:

Reduction: The nitro group is reduced to an amino group, forming 2-bromo-5-amino-1,1'-biphenyl.

Intramolecular Cyclization: This intermediate can then undergo an intramolecular C-N coupling reaction (e.g., a Buchwald-Hartwig amination or a similar C-H activation/C-N formation process) to form a substituted carbazole (B46965). nottingham.edu.my

Such reactions highlight the synthetic utility of the biphenyl structure, where substituents on both rings can interact to form new, complex molecular architectures.

Cyclization and Annulation Reactions Leading to Polycyclic Derivatives

The strategic positioning of reactive sites in this compound and its derivatives allows for intramolecular reactions to forge polycyclic aromatic compounds. The bromo group is an ideal handle for palladium-catalyzed C-C and C-N bond-forming reactions, while the nitro group can be readily converted into an amino group, a key nucleophile for cyclization processes.

One of the most prominent applications for derivatives of this compound is in the synthesis of phenanthridines, a core structure in many natural products and functional materials. beilstein-journals.org The general strategy involves the transformation of the nitro group into an amino group (or another nitrogen-based functional group), followed by a palladium-catalyzed intramolecular C-H amination or coupling reaction that stitches the two phenyl rings together. For instance, a biaryl compound can be subjected to palladium catalysis with an oxidant like PhI(OAc)2 to form a cyclized dihydrophenanthridine intermediate. beilstein-journals.orgnih.gov Subsequent oxidation, often facilitated by reagents like Cu(OAc)2, yields the fully aromatic phenanthridine. beilstein-journals.org This sequential C-H functionalization approach provides a powerful method for constructing complex phenanthridines from readily available precursors. beilstein-journals.orgnih.gov

Alternative palladium-catalyzed methods, such as intramolecular C-H/C-H dehydrogenative coupling, can also be employed to generate the core of 5,6-dihydrophenanthridines, which are immediate precursors to phenanthridines. nih.gov These reactions highlight the utility of directing groups and transition metal catalysis to activate otherwise inert C-H bonds for the construction of fused ring systems. The mechanism often involves an initial directed palladation, followed by a concerted metalation-deprotonation step and subsequent reductive elimination to form the new C-C bond and close the ring. nih.gov

The table below summarizes key cyclization strategies applicable to derivatives of this compound for synthesizing polycyclic systems.

| Reaction Type | Catalyst/Reagent | Precursor Functional Groups | Product Core Structure | Ref. |

| Intramolecular C-H Amination | Pd(OAc)₂ / PhI(OAc)₂ | Aryl-NH₂ (from -NO₂) | Dihydrophenanthridine | beilstein-journals.org |

| Dehydrogenative C-H/C-H Coupling | Pd(TFA)₂ / Cu(TFA)₂ | Two aryl C-H bonds | 5,6-Dihydrophenanthridine | nih.gov |

| Suzuki Coupling / Condensation | Palladium Catalyst | ortho-bromoaldehyde, ortho-aminoboronic acid | Phenanthridine | chemrxiv.org |

| Intramolecular Redox Cyclization | Base (e.g., CsOH·H₂O) | ortho-nitroaryl, Benzylamine | Cinnoline | nih.gov |

Formation of Spirocyclic and Other Complex Architectures

The construction of spirocycles—compounds containing two rings connected by a single common atom—represents a significant challenge in synthetic chemistry. The rigid, three-dimensional nature of spirocyclic frameworks is of great interest in materials science and medicinal chemistry. While this compound is not a direct precursor for spirocyclization, its bromo-functionalized aryl system is a key starting point for reactions that build the necessary complexity, most notably the intramolecular Heck reaction (IMHR). wikipedia.org

The IMHR is a powerful palladium-catalyzed method for forming carbocyclic and heterocyclic rings by coupling an aryl halide with an alkene within the same molecule. wikipedia.org This reaction is particularly valuable for its ability to create quaternary carbon centers, which are the defining feature of spirocycles. chim.it To apply this to a 2-bromo-biphenyl system, the second phenyl ring must first be functionalized with a suitable alkene-containing side chain. The subsequent palladium-catalyzed cyclization proceeds via oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to yield the cyclic product. wikipedia.org

Research has demonstrated the synthesis of complex spiro[fluorene-indene] derivatives through multi-step sequences involving intramolecular Heck reactions. rsc.org The proposed mechanism for one such transformation involves an initial palladium-catalyzed coupling, followed by an intramolecular Heck reaction to form one of the rings, and a final Suzuki coupling to complete the complex spirocyclic product. rsc.org Other advanced strategies include ruthenium-catalyzed [3+2] annulation followed by an intramolecular Friedel-Crafts cyclization to produce polysubstituted spirofluorene-indenes in a one-pot process. acs.org These examples showcase how the fundamental reactivity of the aryl halide in the biphenyl system can be leveraged to construct highly complex and sterically congested spiro architectures.

The following table outlines general synthetic strategies that can be adapted to biphenyl precursors for the formation of spirocyclic architectures.

| Synthetic Strategy | Catalyst/Key Reagents | Key Transformation | Resulting Spiro-Core | Ref. |

| Intramolecular Heck Reaction (IMHR) | Palladium Catalyst (e.g., Pd(OAc)₂) | Aryl Halide + Alkene Cyclization | Spiro-oxindoles, Spiro-ethers | chim.itclockss.org |

| [3+2] Annulation / Friedel-Crafts | RuCl₂(p-cymene)₂ / AgBF₄ | Aryl Ketone + Alkyne Annulation | Spiro[fluorene-indene] | acs.org |

| DABCO-Promoted Annulation | DABCO (1,4-Diazabicyclo[2.2.2]octane) | Annulation of Bindone and 3-Methyleneoxindoles | Spiro[indeno[1,2-a]fluorene-5,3′-indoline] | acs.org |

| One-Step Cross-Coupling | Palladium Catalyst | Coupling of Fluorene Substrates | Spirobi[fluorene] | pku.edu.cn |

Structural Analysis and Advanced Spectroscopic Characterization of 2 Bromo 5 Nitro 1,1 Biphenyl

Crystallographic Studies and Solid-State Structure

Crystallographic studies are instrumental in defining the exact spatial arrangement of atoms in the solid state, offering insights into molecular geometry, conformation, and intermolecular interactions.

In a typical single-crystal X-ray diffraction experiment, a crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map. From this map, the precise positions of the atoms can be determined, yielding accurate bond lengths and angles. For a substituted biphenyl (B1667301) like 2-Bromo-5-nitro-1,1'-biphenyl, this technique would precisely define the C-C bond length between the two phenyl rings, the C-Br and C-N bond lengths, and the geometry of the nitro group. The data obtained from such an analysis allows for the unambiguous determination of the molecular conformation in the solid state.

Table 1: Representative Crystallographic Data for a Substituted Nitrobiphenyl Derivative (4,4'-Dibromo-2-nitro-biphenyl) researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 15.8761 (14) |

| b (Å) | 7.4350 (7) |

| c (Å) | 20.7517 (13) |

| V (ų) | 2449.5 (4) |

| Z | 8 |

Note: This data is for a related compound and serves to illustrate the type of information obtained from single-crystal X-ray diffraction.

The conformation of biphenyl and its derivatives is a key structural feature, characterized by the dihedral angle (or torsion angle) between the planes of the two phenyl rings. In the solid state, substituted biphenyls typically adopt a twisted conformation to minimize steric hindrance between the substituents at the ortho positions and the hydrogen atoms on the adjacent ring.

For this compound, the presence of the bromine atom at the 2-position is expected to induce a significant twist between the two phenyl rings. The dihedral angle is a critical parameter as it influences the extent of π-conjugation between the rings, which in turn affects the electronic and optical properties of the molecule. Studies on similar compounds, such as 4,4'-Dibromo-2-nitro-biphenyl, have shown a dihedral angle of 55.34(14)° between the two benzene (B151609) rings. researchgate.net A similar significant inter-ring torsion is anticipated for this compound.

Furthermore, the nitro group itself may be twisted out of the plane of the phenyl ring to which it is attached. In the case of 4,4'-Dibromo-2-nitro-biphenyl, the dihedral angle between the nitro group and its parent benzene ring is 26.8(2)°. researchgate.net This twisting can also impact the electronic interactions within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment of each atom and their connectivity.

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals for each unique proton and carbon atom in the molecule. The chemical shifts of these signals are influenced by the electronic effects of the bromo and nitro substituents, as well as the anisotropic effect of the adjacent phenyl ring.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum would display a complex pattern of multiplets corresponding to the protons on the two phenyl rings. The protons on the nitrated ring are expected to be shifted downfield due to the electron-withdrawing nature of the nitro group. Similarly, the protons ortho and para to the bromine atom will experience deshielding effects.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the biphenyl skeleton. The carbons directly attached to the bromine and nitro groups (C2 and C5) will exhibit characteristic chemical shifts. The carbon attached to the bromine (C-Br) is expected to appear at a lower field (around 122 ppm), while the carbon attached to the nitro group (C-NO₂) will be significantly deshielded (around 147 ppm). The chemical shifts of the other aromatic carbons will be influenced by the substituent effects and their position relative to the substituents and the other ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 139.5 |

| C2 | - | 122.0 |

| C3 | 7.65 (d) | 133.0 |

| C4 | 7.45 (t) | 128.5 |

| C5 | - | 147.0 |

| C6 | 8.20 (d) | 125.0 |

| C1' | - | 140.0 |

| C2'/C6' | 7.50 (d) | 129.0 |

| C3'/C5' | 7.40 (t) | 128.0 |

| C4' | 7.35 (t) | 127.5 |

Note: These are predicted values based on substituent effects and data from related compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are invaluable for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules like substituted biphenyls.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on each of the phenyl rings, helping to trace the connectivity of the protons within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a straightforward method for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly useful for identifying quaternary carbons (those with no attached protons) and for establishing connectivity across the biphenyl linkage and between the substituents and the rings. For instance, correlations from the protons on one ring to the carbons of the other ring would definitively confirm the biphenyl structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

The FT-IR and Raman spectra of this compound would be characterized by vibrations associated with the aromatic rings, the C-Br bond, and the nitro group.

Aromatic Ring Vibrations: The spectra would exhibit characteristic C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region.

Nitro Group Vibrations: The nitro group has two strong and characteristic stretching vibrations: the asymmetric stretching (νas(NO₂)) typically appearing in the 1500-1570 cm⁻¹ region, and the symmetric stretching (νs(NO₂)) in the 1300-1370 cm⁻¹ region. pdx.edu These are often strong bands in the IR spectrum.

C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| Asymmetric NO₂ Stretch | 1570 - 1500 | FT-IR |

| Symmetric NO₂ Stretch | 1370 - 1300 | FT-IR |

| C-N Stretch | 870 - 830 | FT-IR |

| C-Br Stretch | 700 - 500 | FT-IR, Raman |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing precise mass measurements that allow for the unambiguous determination of elemental composition. For this compound, HRMS confirms its molecular formula, C₁₂H₈BrNO₂, by providing an exact mass that distinguishes it from any other combination of atoms with the same nominal mass.

The isotopic signature of bromine, with its two abundant isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic M+2 peak in the mass spectrum that is nearly equal in intensity to the molecular ion peak (M+). This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

While a specific experimental high-resolution mass spectrum for this compound is not publicly available, the fragmentation pathways can be predicted based on established principles for aromatic, nitrated, and halogenated compounds. miamioh.eduyoutube.com The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak. The subsequent fragmentation would likely proceed through several key pathways initiated by the loss of the nitro group or the bromine atom.

Key expected fragmentation pathways include:

Loss of the nitro group: The molecule can lose a nitro radical (•NO₂) or a nitro group via rearrangement. A primary fragmentation would be the loss of NO₂ (46 Da) to form a bromobiphenyl cation.

Loss of nitric oxide: A common rearrangement in aromatic nitro compounds involves the transfer of an oxygen atom to the aromatic ring, followed by the loss of a nitric oxide radical (•NO), resulting in a phenoxy-type cation.

Loss of the bromine atom: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), resulting in a nitrobiphenyl cation.

Biphenyl core fragmentation: The biphenyl ring system itself is quite stable. However, subsequent fragmentations of the primary product ions can occur, such as the loss of acetylene (B1199291) (C₂H₂), which is characteristic of aromatic ring fragmentation.

These predicted pathways help in confirming the structure of the molecule by correlating the observed fragment ions with the expected pieces of the parent structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Description of Fragment |

|---|---|---|---|

| [C₁₂H₈BrNO₂]⁺ | 276.9738 | 278.9718 | Molecular Ion (M⁺) |

| [C₁₂H₈NO₂]⁺ | 198.0555 | - | Loss of •Br |

| [C₁₂H₈Br]⁺ | 230.9813 | 232.9793 | Loss of •NO₂ |

| [C₁₂H₈BrNO]⁺ | 260.9789 | 262.9769 | Loss of O (from NO₂) |

Note: The data in this table is predictive and based on the theoretical exact masses of the specified chemical formulas.

Theoretical and Computational Chemistry of 2 Bromo 5 Nitro 1,1 Biphenyl

Quantum Mechanical Studies (Density Functional Theory, Ab Initio Methods)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, form the foundation of modern computational chemistry. These approaches solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. DFT is often favored for its balance of computational cost and accuracy, making it suitable for a wide range of molecular systems. Ab Initio methods, while typically more computationally intensive, are derived directly from theoretical principles without the use of experimental data.

Geometry Optimization and Assessment of Energetic Stability

A crucial first step in any computational analysis is geometry optimization. This process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible ground state energy, representing the most stable three-dimensional structure. For 2-Bromo-5-nitro-1,1'-biphenyl, this would involve determining the optimal bond lengths, bond angles, and, importantly, the dihedral angle between the two phenyl rings. The energetic stability of the resulting conformer would be assessed by confirming that the optimized structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary vibrational frequencies.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Analysis of this compound would involve calculating these energy levels and visualizing the spatial distribution of the HOMO and LUMO electron densities to predict which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. For this compound, an MEP map would highlight the electronegative nitro group and bromine atom as potential sites for interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with classical Lewis structures. This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can assess the stability a molecule gains from these delocalization effects. For the target molecule, NBO analysis could quantify the electron-withdrawing effects of the nitro group and the bromine atom on the biphenyl (B1667301) system.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties from first principles. For instance, by calculating the harmonic vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are invaluable for interpreting experimental data. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, allowing for the prediction of the UV-Visible absorption spectrum. A theoretical study of this compound would provide predicted vibrational frequencies and electronic transition energies, aiding in its experimental characterization.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for investigating the reactivity of this compound, offering insights into potential reaction pathways and the ephemeral transition states that govern them. While direct computational studies specifically targeting this compound are not extensively available in the current body of literature, a wealth of theoretical research on analogous systems allows for the construction of robust predictive models for its behavior. The primary reaction pathways anticipated for this molecule, given its functional groups, are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, and nucleophilic aromatic substitution (SNAr).

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. semanticscholar.orgnih.gov Computational studies, primarily using density functional theory (DFT), have extensively mapped out the catalytic cycle for this reaction involving substrates similar to this compound. semanticscholar.orgnih.gov The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The initial and often rate-determining step is the oxidative addition of the aryl bromide to a palladium(0) complex. nih.gov For a molecule like this compound, this would involve the insertion of the palladium catalyst into the C-Br bond. Computational models of similar bromo-aromatic compounds have elucidated the transition state for this step, revealing a three-centered geometry involving the palladium atom, the bromine atom, and the ipso-carbon of the biphenyl ring. The presence of the electron-withdrawing nitro group is expected to influence the energy barrier of this step.

Following oxidative addition, the transmetalation step occurs, where the organic group from a boronic acid derivative is transferred to the palladium(II) complex. nih.govnih.gov DFT studies have shown that this step can proceed through various pathways, with the exact mechanism being influenced by the nature of the base and solvent. nih.gov The transition state for transmetalation typically involves a bridging ligand, often a hydroxide or alkoxide, facilitating the transfer of the aryl group from the boron atom to the palladium center.

The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium(II) complex couple to form the new C-C bond, regenerating the palladium(0) catalyst. nih.gov Computational investigations indicate that this step is generally facile and highly exothermic. The transition state for reductive elimination is characterized by the concerted breaking of the two palladium-carbon bonds and the formation of the new carbon-carbon bond.

The activation energies for each step of the Suzuki-Miyaura reaction have been computationally modeled for related aryl bromides. While specific values for this compound are not available, the data from analogous systems provide a valuable framework for understanding its reactivity.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | ~10-15 |

| Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) complex. | ~15-25 |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | ~5-10 |

Another significant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. In this case, the bromine atom is located ortho to the nitro group, making it a plausible leaving group in an SNAr reaction.

Computational studies have investigated the mechanism of SNAr reactions on nitro-activated aromatic systems. nih.govresearchgate.net Two primary mechanisms are generally considered: a stepwise pathway involving a Meisenheimer complex and a concerted pathway. nih.gov In the stepwise mechanism, the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov This is followed by the departure of the leaving group to restore aromaticity. The transition state for the formation of the Meisenheimer complex is the rate-determining step.

Alternatively, a concerted mechanism has been proposed and supported by computational studies for some SNAr reactions, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. nih.gov The nature of the nucleophile, leaving group, and solvent can influence which pathway is favored. For this compound, computational modeling would be instrumental in determining the preferred mechanism and the structure of the corresponding transition state(s).

The energy profile of an SNAr reaction on a model nitro-activated aryl bromide can be computationally predicted, providing estimates for the activation barriers.

| Reaction Pathway | Description | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| Stepwise (Meisenheimer Complex Formation) | Addition of the nucleophile to form the anionic intermediate. | ~15-20 |

| Concerted | Simultaneous bond formation and bond breaking in a single transition state. | Varies depending on system |

Advanced Materials and Catalysis Applications of 2 Bromo 5 Nitro 1,1 Biphenyl Derivatives

Role as Ligands in Organometallic Catalysis

Derivatives of 2-Bromo-5-nitro-1,1'-biphenyl are instrumental in the development of ligands that precisely control the activity and selectivity of transition metal catalysts. The inherent properties of the biphenyl (B1667301) unit, such as axial chirality (atropisomerism) when appropriately substituted, are crucial for asymmetric catalysis.

The synthesis of phosphine (B1218219) and nitrogen-based ligands from this compound leverages standard organometallic and organic chemistry transformations. The bromine atom is a key functional handle for introducing phosphorus or nitrogen moieties.

Phosphine Ligands: A primary route to phosphine ligands involves the reaction of the biphenyl derivative with a phosphinating agent. This can be achieved through:

Lithiation followed by quenching: Reaction with an organolithium reagent (like n-butyllithium) generates a lithiated biphenyl species, which can then be quenched with a chlorophosphine (e.g., chlorodiphenylphosphine, PPh₂Cl) to install the phosphine group.

Palladium-catalyzed phosphination: Cross-coupling reactions, such as the Hirao reaction, can directly form a P-C bond between the bromo-biphenyl and a phosphine source like diphenylphosphine oxide, followed by reduction to the phosphine.

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the resulting phosphine ligand. This electronic modification tunes the behavior of the transition metal center to which the ligand is coordinated, affecting its catalytic activity. The synthesis of phosphine ligands is often conducted under inert conditions to prevent the oxidation of the phosphorus center, though a common strategy involves protecting the phosphine as a more stable phosphine oxide during synthesis and reducing it in the final step. researchgate.net

Nitrogen Ligands: The synthesis of nitrogen-containing ligands can be approached in several ways. The bromo group can be substituted with nitrogen nucleophiles via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Alternatively, the nitro group can be reduced to an amine, which then serves as a point for further functionalization to build more complex chelating nitrogen-based ligands, such as pyridylphosphines or bipyridines. nih.gov The combination of phosphorus and nitrogen atoms within the same ligand framework (P,N-ligands) is particularly beneficial, as it merges the properties of different heteroatoms into a single molecule. nih.gov

Axially chiral biphenyls are a cornerstone of asymmetric catalysis. nih.gov Ligands derived from this compound, particularly chiral diphosphine ligands like SYNPHOS and DIFLUORPHOS, are highly effective in inducing enantioselectivity in a variety of chemical transformations. pnas.org The steric bulk of the biphenyl backbone and the electronic influence of the nitro substituent create a well-defined chiral environment around the metal center.

These ligands have demonstrated high efficacy in several key stereoselective reactions:

Asymmetric Hydrogenation: Ruthenium complexes of chiral biphenyl diphosphines are powerful catalysts for the asymmetric hydrogenation of prochiral ketones and olefins, producing chiral alcohols and alkanes with excellent enantiomeric excess (ee). pnas.orgnih.gov For instance, in the hydrogenation of various ketones, ligands of this class have achieved enantioselectivities between 92-99% ee. pnas.org

Asymmetric C-C Coupling: Palladium catalysts bearing chiral phosphoramidite ligands derived from biphenyl scaffolds are used in asymmetric cycloaddition reactions. nih.govchemrxiv.org

Asymmetric Additions to Aldehydes: Chiral biphenyl diols can be used as ligands for the enantioselective addition of organozinc reagents to aldehydes. nih.govchemrxiv.org

The performance of these catalysts is highly dependent on the precise structure of the ligand, highlighting the importance of the modular synthesis possible from precursors like this compound.

| Substrate | Ligand Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Methyl acetoacetate | SYNPHOS | Methyl 3-hydroxybutyrate | 99% |

| Hydroxyacetone | MeO-BIPHEP | 1,2-propandiol | 97% |

| Dimethyl itaconate | SYNPHOS | Dimethyl 2-methylsuccinate | 92% |

| Tiglic Acid | MeO-BIPHEP | (S)-2-Methylbutanoic acid | 96% |

The electronic properties imparted by the nitro group make ligands derived from this compound suitable for polymerization catalysis. The electron-withdrawing nature of the nitro substituent can modulate the electrophilicity of the catalytic metal center, which in turn influences the polymerization process, including the rate of monomer insertion and the molecular weight of the resulting polymer. mdpi.com

For example, late transition metal complexes, such as those of nickel and cobalt, featuring iminopyridine ligands are active catalysts for ethylene polymerization. Research has shown that nitro-appended 2-(arylimino)pyridine-nickel catalysts, when activated by cocatalysts like modified methylaluminoxane (MMAO), can effectively polymerize ethylene. mdpi.com The characteristics of the resulting polyethylene can be controlled by adjusting polymerization parameters. The use of ligands derived from this compound in this context offers a pathway to novel catalysts with tunable electronic properties for producing high-performance polymers. mdpi.com

Precursors for Organic Electronic and Photonic Materials

The rigid, conjugated structure of the biphenyl system makes this compound an excellent starting point for the synthesis of materials with interesting electronic and optical properties. These materials find applications in devices such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) systems.

While the nitro group itself often acts as a fluorescence quencher due to energy transfer processes, the this compound scaffold is a valuable precursor for creating highly luminescent materials. mdpi.comresearchgate.net The synthetic strategy involves the chemical transformation of the nitro and bromo groups into electron-donating and electron-accepting moieties to form a "push-pull" architecture, which is known to enhance luminescence.

A typical synthetic route involves:

Reduction of the nitro group: The nitro group can be reduced to an amino group (-NH₂), which is a strong electron donor.

Functionalization of the bromo group: The bromo group can be replaced with various aromatic or heterocyclic groups via cross-coupling reactions (e.g., Suzuki coupling), which can extend the conjugation of the molecule and tune its emission wavelength.

This approach allows for the creation of donor-π-acceptor (D-π-A) molecules where the biphenyl unit acts as the conjugated π-bridge. These materials can exhibit strong fluorescence with high quantum yields, making them suitable as emitters in the emissive layer of OLEDs. The structural rigidity of the biphenyl core helps to minimize non-radiative decay pathways, further enhancing luminescence efficiency. Porous aromatic frameworks synthesized from similar building blocks have shown strong fluorescence and high stability. mdpi.comresearchgate.net

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for technologies like optical data storage and optical switching. nih.gov Organic molecules with large NLO responses typically feature a push-pull electronic structure, comprising an electron-donating group and an electron-accepting group connected by a π-conjugated system. mdpi.com

This compound is an ideal precursor for such NLO chromophores. The nitro group is a powerful electron-accepting ('pull') group. nih.gov The bromo position provides a convenient site to introduce a strong electron-donating ('push') group, such as an amino or alkoxy group, via nucleophilic substitution or cross-coupling reactions. The biphenyl framework serves as the polarizable, conjugated π-system that facilitates intramolecular charge transfer from the donor to the acceptor upon excitation, which is the origin of the NLO effect. The presence of the nitro group is critical for reducing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key factor for enhancing NLO properties. nih.gov

| Compound ID | Donor Group | Acceptor Group | Energy Gap (Egap, eV) | First Hyperpolarizability (β₀, esu) |

|---|---|---|---|---|

| Reference | - | - | 2.091 | 1523.5 |

| MSTD6 | Bithiophene-silole | Biphenyl with 2 Nitro groups | 1.491 | 24128.9 |

| MSTD7 | Bithiophene-silole | Biphenyl with 3 Nitro groups | 1.582 | 23778.6 |

Supramolecular Assembly and Host-Guest Chemistry Involving Biphenyl Moieties

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org In host-guest chemistry, a key area of supramolecular chemistry, a larger host molecule selectively binds a smaller guest molecule. wikipedia.org The biphenyl moiety of this compound, with its aromatic rings, is well-suited to participate in π-π stacking interactions, a significant driving force in the formation of supramolecular assemblies. libretexts.org

The nitro and bromo substituents on the biphenyl ring can further influence host-guest interactions. The electron-withdrawing nature of the nitro group can polarize the aromatic system, affecting its stacking interactions. Additionally, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, allowing for specific recognition of guest molecules that are hydrogen bond donors. rsc.org The bromo group, while less commonly involved in strong non-covalent interactions, can still participate in weaker halogen bonding.

The table below outlines potential supramolecular interactions involving biphenyl derivatives, drawing parallels to the potential behavior of this compound.

| Host Molecule Type | Guest Molecule Type | Dominant Interaction | Potential Application |

| Cyclodextrins | Aromatic Compounds | Hydrophobic Inclusion, van der Waals Forces | Drug Delivery, Sensing |

| Calixarenes | Metal Ions, Small Organic Molecules | Ion-Dipole, π-π Stacking | Ion transport, Catalysis |

| Pillararenes | Linear Alkanes, Nitriles | C-H···π Interactions, Dipole-Dipole | Molecular Recognition, Separation |

| Self-Assembled Biphenyl Cages | Aromatic Guests | π-π Stacking, Hydrogen Bonding | Gas Storage, Catalysis |

This table presents plausible supramolecular systems based on the general principles of host-guest chemistry and the known interactions of biphenyl moieties. Specific experimental data for this compound is not currently available.

Polymer Chemistry: Monomers for Advanced Polymer Synthesis

The structure of this compound makes it a candidate as a monomer for the synthesis of advanced polymers. The biphenyl unit can impart rigidity, thermal stability, and desirable optical properties to a polymer chain. The bromo and nitro functional groups offer pathways for polymerization.

The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymers. These polymers often exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The nitro group can also be a key functional handle for polymerization. It can be reduced to an amino group, which can then participate in condensation polymerizations to form polyamides or polyimines. These polymers are known for their high strength and thermal resistance.

The following table summarizes potential polymer types that could be synthesized using monomers derived from functionalized biphenyls, including the conceptual application of this compound derivatives.

| Polymer Type | Polymerization Method | Key Properties | Potential Applications |

| Poly(p-phenylene)s | Suzuki or Yamamoto Coupling | High thermal stability, electrical conductivity (when doped) | Light-emitting diodes, conductive coatings |

| Polyamides | Condensation Polymerization (from amino-biphenyl derivatives) | High tensile strength, thermal and chemical resistance | High-performance fibers, engineering plastics |

| Polyimines | Condensation Polymerization (from amino-biphenyl derivatives) | Good thermal stability, chelation properties | Ligands for catalysts, sensors |

| Crosslinked Biphenyl Polymers | Free Radical Polymerization (of acrylated biphenyls) | Enhanced mechanical strength, controlled swelling | Shape memory polymers, sorbents for pollutants nih.govias.ac.in |

This table illustrates the potential of functionalized biphenyls as monomers for advanced polymers based on established polymerization methods and the properties of related polymer classes.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthesis Routes for Bromonitrobiphenyls

The traditional synthesis of bromonitrobiphenyls often relies on methodologies that are effective but may not align with the modern principles of green chemistry. nih.gov Future research is increasingly focused on developing more environmentally benign synthetic pathways. A key area of exploration is the use of heterogeneous, recyclable catalysts. For instance, the development of catalysts like V2O5/TiO2 for selective nitro reductions presents a sustainable alternative to conventional methods. nih.gov Similarly, the application of solid acid catalysts, such as fly ash:H2SO4, for cyclization reactions under microwave irradiation showcases a move towards solvent-free and energy-efficient processes. nih.gov

Photocatalysis is another promising frontier for the green synthesis of halogenated nitroaromatics. rsc.org The use of visible light to drive chemical reactions can significantly reduce the energy consumption and environmental impact of synthetic processes. nih.gov Research into novel photocatalytic systems that can efficiently construct the biphenyl (B1667301) backbone and introduce the bromo and nitro functionalities in a controlled manner is a key area of future investigation.

Table 1: Comparison of Traditional and Emerging Green Synthesis Routes for Bromonitrobiphenyls

| Feature | Traditional Synthesis (e.g., Suzuki-Miyaura) | Emerging Green Synthesis Routes |

|---|---|---|

| Catalyst | Homogeneous palladium complexes | Heterogeneous, recyclable catalysts (e.g., V2O5/TiO2, fly ash:H2SO4) |

| Solvent | Often organic solvents | Water, or solvent-free conditions |

| Energy Input | Conventional heating | Microwave irradiation, visible light (photocatalysis) |

| Byproducts | Catalyst residues, organic waste | Reduced waste, catalyst can be recovered and reused |

| Atom Economy | Can be moderate to high | Potentially higher due to fewer protection/deprotection steps |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

While the Suzuki-Miyaura and Ullmann couplings are well-established methods for the synthesis of biphenyls, the future of 2-Bromo-5-nitro-1,1'-biphenyl chemistry lies in the exploration of novel reactivity. mdpi.com A particularly exciting avenue is the site-selective C-H functionalization of the biphenyl core. nih.govescholarship.orgresearchgate.netrsc.orgacs.org This approach allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. The development of new directing groups and catalyst systems that can selectively activate specific C-H bonds on either of the phenyl rings of this compound is a key challenge and a significant opportunity for innovation.

Furthermore, the interplay between the bromo and nitro substituents can lead to unique reactivity patterns. For example, in nucleophilic aromatic substitution reactions, the nitro group can act as a powerful activating group, while the bromo group can serve as a leaving group. researchgate.net A deeper understanding of the competitive and cooperative effects of these two functional groups could unlock novel chemical transformations and provide access to a wider range of functionalized biphenyl derivatives.

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

The optimization of chemical reactions is greatly facilitated by the ability to monitor their progress in real-time. Future research on the synthesis of this compound will increasingly rely on advanced in-situ characterization techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can be used to monitor the formation of products and intermediates directly in the reaction vessel, providing valuable kinetic and mechanistic data. nih.govchemrxiv.orgrsc.org

Other spectroscopic methods, such as Raman and infrared (IR) spectroscopy, are also powerful tools for real-time reaction analysis. nih.gov These techniques can provide information about the vibrational modes of molecules, allowing for the tracking of changes in chemical bonding as a reaction proceeds. The application of these in-situ methods to the synthesis of bromonitrobiphenyls will enable a more precise control over reaction conditions, leading to improved yields, higher purity, and a deeper understanding of the underlying reaction mechanisms. Boronate-based fluorescent probes also offer a promising avenue for the real-time monitoring of specific reactive species that may be involved in the synthesis or subsequent transformations of these compounds. nih.gov

Deeper Understanding of Structure-Property Relationships for Tailored Materials Applications

The physical and chemical properties of this compound and its derivatives are intrinsically linked to their molecular structure. A deeper understanding of these structure-property relationships is crucial for the design of new materials with tailored applications. Computational studies, such as those employing Density Functional Theory (DFT), are becoming increasingly important for predicting the electronic and optical properties of novel compounds. nih.govresearchgate.netresearchgate.netmdpi.commdpi.com

For example, the presence of both an electron-withdrawing nitro group and a polarizable bromo group suggests that derivatives of this compound could exhibit interesting nonlinear optical (NLO) properties. Future research will likely focus on the synthesis of a library of related compounds with systematic variations in their substitution patterns to elucidate the key structural features that govern their NLO response. This knowledge will be invaluable for the development of new materials for applications in photonics and optoelectronics.

Table 2: Predicted Influence of Substituents on the Properties of this compound Derivatives

| Substituent Modification | Predicted Effect on Properties | Potential Application |

|---|---|---|

| Addition of electron-donating groups | Increased intramolecular charge transfer, potential enhancement of NLO properties. | Nonlinear optical materials |

| Introduction of long alkyl chains | Increased solubility in organic solvents, potential for self-assembly. | Organic electronics, liquid crystals |

| Incorporation of heterocyclic moieties | Altered electronic properties, potential for new biological activities. | Pharmaceuticals, organic light-emitting diodes (OLEDs) |

| Polymerization of functionalized monomers | Formation of novel polymers with tunable optical and electronic properties. | Advanced functional polymers |

Integration with Flow Chemistry and Automation for High-Throughput Synthesis and Optimization

The synthesis and optimization of complex organic molecules can be a time-consuming and labor-intensive process. The integration of flow chemistry and automation offers a powerful solution to this challenge. nih.govnih.govresearchgate.netbohrium.combeilstein-journals.org Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. nih.gov

High-throughput experimentation (HTE) platforms, which utilize robotic systems to perform a large number of reactions in parallel, are revolutionizing the process of reaction optimization. nih.gov By systematically varying reaction conditions, such as catalysts, ligands, solvents, and bases, it is possible to rapidly identify the optimal conditions for a given transformation. The application of these automated technologies to the synthesis of this compound, for example in the optimization of Suzuki-Miyaura coupling reactions, will significantly accelerate the discovery of new and improved synthetic routes. mdpi.comnih.govresearchgate.netcovasyn.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-nitro-1,1'-biphenyl, and how can purity be maximized during purification?

- Methodological Answer :

- Synthetic Routes : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated precursors. For example, brominated biphenyl derivatives can react with nitrated aryl boronic acids under palladium catalysis .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound. Recrystallization from ethanol or dichloromethane-hexane mixtures is effective for achieving >95% purity, as demonstrated for structurally similar brominated biphenyls .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns. The nitro group’s electron-withdrawing effect causes deshielding of adjacent protons (~8.5–9.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (expected m/z ~292 [M]) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation of a saturated DCM solution. Compare bond lengths and angles with DFT-optimized structures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation .

- Waste Disposal : Collect halogenated waste in designated containers for incineration. Avoid aqueous disposal due to potential bioaccumulation risks .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic effects of the nitro and bromo substituents in this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to quantify electron-withdrawing effects of the nitro group and steric effects of bromine .

- Charge Distribution Maps : Generate electrostatic potential (ESP) maps to identify reactive sites for electrophilic/nucleophilic attacks. Compare with experimental reactivity data (e.g., nitration or halogenation studies) .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected reaction outcomes or spectral anomalies)?

- Methodological Answer :

- Control Experiments : Replicate reactions under varying conditions (temperature, catalyst loading) to isolate variables. For spectral discrepancies, re-run analyses using deuterated solvents or alternative techniques (e.g., IR spectroscopy) .

- Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (GIAO method) or reference databases (NIST) . For crystallography, validate unit cell parameters against Cambridge Structural Database entries .

Q. What methodologies are recommended for assessing the environmental impact and bioaccumulation potential of this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge. Monitor bromine release via ion chromatography .

- Toxicity Studies : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Compare EC50 values with structurally related polychlorinated biphenyls (PCBs) .

- Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict log and BCF values. Validate with experimental data from LC-MS/MS analysis of tissue samples in model organisms .

Key Physical and Chemical Properties (Compiled from Evidence)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.